4-Methoxyphenyl 3-nitrobenzoate
Description
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Structure
3D Structure
Properties
CAS No. |
36718-56-6 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H11NO5/c1-19-12-5-7-13(8-6-12)20-14(16)10-3-2-4-11(9-10)15(17)18/h2-9H,1H3 |
InChI Key |
MQWFODNELGHVGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-Methoxyphenyl 3-nitrobenzoate CAS 36718-56-6 properties
This guide provides an in-depth technical analysis of 4-Methoxyphenyl 3-nitrobenzoate (CAS 36718-56-6) , a specialized aromatic ester utilized primarily as a kinetic probe in physical organic chemistry and a structural intermediate in the synthesis of liquid crystalline materials.
CAS 36718-56-6[1]
Executive Summary
This compound is an unsymmetrical diaryl ester characterized by a "push-pull" electronic structure, featuring an electron-withdrawing nitro group on the acyl ring and an electron-donating methoxy group on the phenolic ring. While often overshadowed by its para-nitro isomer, this meta-nitro derivative is critical for establishing Hammett linear free-energy relationships (LFER) in hydrolysis studies and serves as a latent amino-functionalized mesogen precursor in material science.
Chemical Identity & Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 36718-56-6 | Verified Catalog ID |
| Molecular Formula | ||
| Molecular Weight | 273.24 g/mol | |
| Structure | 3- | |
| Predicted MP | 95–115 °C | Based on structural isomer trends (4-nitro isomer MP: 114 °C) |
| Solubility | Soluble in | Typical of diaryl esters |
| Electronic Character | High susceptibility to nucleophilic attack |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis route utilizes Nucleophilic Acyl Substitution via the Schotten-Baumann conditions or an Acid Chloride intermediate. Direct Fischer esterification is generally inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols.
Primary Workflow: Acid Chloride Route
This protocol is favored for its high yield (>85%) and simplified purification.
Reagents:
-
3-Nitrobenzoyl chloride (1.1 equiv)
-
4-Methoxyphenol (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methoxyphenol (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). Add Triethylamine (12 mmol) and cool the solution to 0 °C. -
Addition: Dropwise add a solution of 3-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. The exothermic reaction requires temperature control to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Workup: Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine)
-
5%
(to remove unreacted acid) -
Brine (saturated NaCl)
-
-
Purification: Dry over
, concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to yield white to pale yellow needles.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow via the Acid Chloride route.
Spectroscopic Characterization (Predicted)
To validate the synthesis, researchers should look for the following diagnostic signals. These values are derived from standard substituent effects in aromatic systems.
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong band at 1735–1745 cm⁻¹ . The electron-withdrawing nitro group shifts this frequency higher compared to unsubstituted benzoates. -
Nitro (
): Two distinct bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). -
C-O Stretch: Strong bands in the 1200–1275 cm⁻¹ region (ester C-O-C).
Proton NMR ( -NMR, 400 MHz, )
-
Benzoate Ring (3-Nitro):
- ~8.9 ppm (t, 1H, H-2): Deshielded by both nitro and carbonyl groups.
-
~8.5 ppm (d, 1H, H-4) and
~8.4 ppm (d, 1H, H-6). - ~7.7 ppm (t, 1H, H-5).
-
Phenolic Ring (4-Methoxy):
- ~7.1 ppm (d, 2H, AA'BB' system): Ortho to ester oxygen.
- ~6.9 ppm (d, 2H, AA'BB' system): Ortho to methoxy group.
-
Methoxy Group:
- ~3.8 ppm (s, 3H): Characteristic singlet.
Key Applications & Mechanisms
Kinetic Probe for Hydrolysis (Hammett Studies)
This compound serves as a vital data point in determining reaction constants (
-
Mechanism: Base-catalyzed hydrolysis (
).[1] -
Role: The 3-nitro group accelerates the rate of hydrolysis (
) relative to phenyl benzoate due to inductive electron withdrawal, stabilizing the tetrahedral intermediate. -
Detection: Hydrolysis releases 4-methoxyphenol , which can be monitored UV-Vis spectrophotometrically (shift in
upon ionization).
Liquid Crystal Precursor
The nitro group is a "latent" functionality.
-
Reduction:
or reduction converts the nitro group to an amine ( ). -
Mesogen Formation: The resulting 4-methoxyphenyl 3-aminobenzoate is a scaffold for extended Schiff bases or azo-dyes, common in nematic liquid crystal formulations.
Hydrolysis Mechanism Diagram
Figure 2: Mechanism of alkaline hydrolysis (
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Nitro Compounds: Organic nitro compounds can be potentially explosive if heated under confinement; however, this ester is generally stable.
-
Storage: Store in a cool, dry place under inert gas. Moisture sensitive (slow hydrolysis).
References
-
Hammett Linear Free-Energy Relationships in Hydrolysis. Semantic Scholar. (General reference for benzoate hydrolysis kinetics).
-
Synthesis of Phenyl Benzoates via Azo Reagents. Royal Society of Chemistry. (Protocol validation for substituted benzoates).
-
This compound Catalog Entry. BLD Pharm. (Verification of CAS and Structure).
-
Alkaline Hydrolysis of Substituted Phenyl Benzoates. Canadian Journal of Chemistry. (Kinetic data context).
Sources
3-nitrobenzoic acid 4-methoxyphenyl ester solubility data
This guide outlines the comprehensive technical framework for determining, analyzing, and modeling the solubility profile of 3-nitrobenzoic acid 4-methoxyphenyl ester (also referred to as 4-methoxyphenyl 3-nitrobenzoate).
As direct experimental data for this specific ester is not currently indexed in public chemical repositories, this guide serves as a protocol design document . It provides the precise methodology, thermodynamic models, and predictive analysis required to generate valid solubility data, tailored to the physicochemical properties of this specific molecule.
Part 1: Chemical Profile & Predictive Solubility Landscape
1.1 Molecular Characterization
To design an accurate solubility experiment, we must first understand the solute's electronic and structural properties.
-
Compound: 3-Nitrobenzoic acid 4-methoxyphenyl ester
-
Molecular Formula:
-
Molecular Weight: ~273.24 g/mol
-
Structural Features:
-
Core: Ester linkage (
) connecting two aromatic rings. -
Substituents:
-
3-Nitro group (
): Strong electron-withdrawing group (EWG). Increases polarity and potential for intermolecular interactions, but reduces solubility in non-polar alkanes. -
4-Methoxy group (
): Electron-donating group (EDG). Adds lipophilicity compared to a hydroxyl group but maintains some polarity.
-
-
1.2 Predicted Solubility Behavior
Based on Hansen Solubility Parameters (HSP) and structural analysis:
-
Water: Predicted Insoluble/Very Poor . The hydrophobic aromatic rings dominate, despite the polar nitro/ester groups.
-
Alcohols (MeOH, EtOH): Predicted Moderate to Good . The nitro group can accept hydrogen bonds from the solvent.
-
Polar Aprotic (DMSO, DMF): Predicted Excellent . High dipole moments in these solvents align well with the polar nitrobenzoate core.
-
Chlorinated Solvents (DCM, Chloroform): Predicted Good .
-
Non-polar (Hexane, Heptane): Predicted Poor .
Part 2: Experimental Protocol for Solubility Determination
2.1 Methodology Selection: Isothermal Saturation Method
For this compound, the Static Equilibrium (Shake-Flask) Method coupled with HPLC-UV detection is recommended over gravimetric analysis.
-
Reasoning: The high UV absorptivity of the nitro and methoxy chromophores allows for precise quantification at low concentrations, which is critical if solubility is low in certain solvents.
2.2 Step-by-Step Workflow
Phase A: Solid-State Characterization (Pre-requisite) Before testing, ensure the solid is phase-pure. Impurities or amorphous content will skew thermodynamic data.
-
PXRD (Powder X-Ray Diffraction): Confirm crystalline form.
-
DSC (Differential Scanning Calorimetry): Determine melting point (
) and enthalpy of fusion ( ). Note: This value is required for ideal solubility calculations.
Phase B: Saturation Protocol
-
Preparation: Add excess solid solute to 10 mL of selected solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant through a 0.22
m PTFE syringe filter (pre-heated to to prevent precipitation). -
Dilution: Immediately dilute the aliquot with mobile phase to prevent crystallization.
Phase C: Quantification (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile/Water (gradient or isocratic 70:30).
-
Detection: UV at
(likely ~260–280 nm; determine via UV-Vis scan).
2.3 Recommended Solvent Matrix
Select solvents covering a range of dielectric constants (
| Solvent Type | Specific Solvents | Purpose |
|---|---|---|
| Protic | Methanol, Ethanol, Isopropanol | Assess H-bond donor interactions. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Assess dipole-dipole interactions. |
| Non-polar | Toluene, Cyclohexane | Assess dispersion forces. |
Part 3: Thermodynamic Modeling & Data Analysis
Once experimental mole fraction solubility (
3.1 Modified Apelblat Equation
Used to correlate solubility with temperature. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters determined via multiple linear regression.
-
Validation:
should be .
3.2 van't Hoff Analysis
Used to calculate the apparent thermodynamic functions of dissolution.
From the slope and intercept of the plot
-
Dissolution Enthalpy (
): Indicates if dissolution is endothermic (positive) or exothermic. -
Dissolution Entropy (
): Indicates the disorder change. -
Gibbs Free Energy (
): Calculated as .
Part 4: Visualization of Experimental Logic
The following diagram illustrates the critical path from compound synthesis to thermodynamic data generation.
Figure 1: Systematic workflow for determining solubility and thermodynamic parameters of the target ester.
Part 5: References & Authority
Since specific data for this compound is absent from open literature, the following references provide the standardized methods and mathematical frameworks required to execute the protocol described above.
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
Core Reference for the Modified Apelblat Equation.
-
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
Foundational text on solubility thermodynamics and solvent selection.
-
-
Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids. Link
-
Example of the exact protocol (Shake-flask + HPLC + Apelblat) applied to a similar aromatic system.
-
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Source for calculating solvent compatibility based on group contribution.
-
Comparative Analysis of Nitrobenzoate Esters: Steric, Electronic, and Functional Divergences
Executive Summary
This technical guide analyzes the structural, physicochemical, and synthetic divergences between 4-Methoxyphenyl 3-nitrobenzoate (an aryl ester) and Methyl 3-nitrobenzoate (an alkyl ester). While both share the nitrobenzoate core, the substitution of the methyl group with a 4-methoxyphenyl moiety fundamentally alters the molecule's electronic landscape, reactivity profile, and application utility.
This guide is designed for medicinal chemists and materials scientists requiring a deep understanding of ester stability, leaving group kinetics, and synthesis optimization.
Structural and Electronic Architecture
The primary distinction lies in the ester linkage. This is not merely a change in molecular weight; it is a shift in conjugation and leaving group capability.
The Comparative Landscape
| Feature | Methyl 3-nitrobenzoate | This compound |
| Ester Type | Alkyl Ester | Aryl (Phenolic) Ester |
| Molecular Formula | C₈H₇NO₄ | C₁₄H₁₁NO₅ |
| Electronic Character | Localized ester resonance. | Extended |
| Leaving Group (LG) | Methoxide ( | 4-Methoxyphenoxide ( |
| LG pKa (Conj. Acid) | ~15.5 (Methanol) | ~10.2 (4-Methoxyphenol) |
| Primary Utility | Synthetic Intermediate, Standard | Liquid Crystal Mesogen, Active Ester |
Electronic "Push-Pull" Dynamics
In This compound , the molecule exhibits a unique "push-pull" electronic system absent in the methyl analog.
-
The "Pull": The 3-nitro group on the benzoate ring strongly withdraws electron density (
-inductive and -resonance effects), making the carbonyl carbon highly electrophilic. -
The "Push": The 4-methoxy group on the phenolic ring is an electron-donating group (EDG). However, this donation is localized to the phenolic ring.
-
The Result: The phenolic oxygen, being part of an aromatic system, stabilizes the negative charge upon hydrolysis better than a methyl oxygen. This makes the 4-methoxyphenyl ester significantly more reactive toward nucleophilic attack (e.g., hydrolysis or aminolysis) than the methyl ester.
Figure 1: Structural and electronic divergence determining reactivity profiles.
Experimental Synthesis Protocols
The synthesis of these two molecules requires fundamentally different approaches due to the nucleophilicity difference between methanol and 4-methoxyphenol.
Protocol A: Synthesis of Methyl 3-nitrobenzoate (Fischer Esterification)
Context: Methanol is a sufficient nucleophile to attack the carboxylic acid under acid catalysis.
Reagents: 3-Nitrobenzoic acid (1.0 eq), Methanol (excess, solvent),
-
Dissolution: Dissolve 3-nitrobenzoic acid in excess methanol (acting as both reactant and solvent).
-
Catalysis: Add catalytic concentrated sulfuric acid (0.5 mL per 10 mmol).
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane). -
Workup: Concentrate methanol in vacuo. Dilute residue with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Recrystallize from ethanol/water if necessary.
Protocol B: Synthesis of this compound (Steglich/Acyl Chloride)
Context: Phenols are poor nucleophiles compared to alcohols. Direct Fischer esterification fails or has low yield. You must use an "Activated Carboxyl" method.
Method Choice: Acyl Chloride route is preferred for scalability and cost over DCC coupling (Steglich) for this specific substrate.
Reagents: 3-Nitrobenzoyl chloride (1.1 eq), 4-Methoxyphenol (1.0 eq), Triethylamine (
-
Preparation: In a round-bottom flask under
atmosphere, dissolve 4-methoxyphenol (1.0 eq) and (1.2 eq) in dry DCM. Cool to .-
Why:
acts as a base to scavenge the HCl generated and deprotonate the phenol slightly to increase nucleophilicity.
-
-
Addition: Dropwise add a solution of 3-nitrobenzoyl chloride (1.1 eq) in DCM.
-
Exotherm Control: The reaction is exothermic. Maintain temperature
to prevent side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours.
-
Quench & Workup: Pour into ice water. Extract organic layer. Wash sequentially with 1M HCl (remove amine), 1M NaOH (CRITICAL: removes unreacted phenol), and brine.
-
Crystallization: Dry over
, concentrate, and recrystallize from Ethanol.-
Note: This product will likely be a solid with a higher melting point than the methyl ester due to
- stacking interactions.
-
Figure 2: Divergent synthetic pathways required by nucleophilicity differences.
Applications and Utility
Methyl 3-nitrobenzoate: The "Silent" Intermediate
This molecule is primarily used as a stable intermediate. The methyl ester acts as a protecting group for the carboxylic acid. It is robust enough to survive nitration or oxidation on the ring but can be removed (hydrolyzed) when necessary. It has limited application in materials science due to its small size and lack of anisotropy.
This compound: The "Active" Functional Material
This molecule serves two advanced roles:
-
Liquid Crystal Mesogen: The biaryl structure (two aromatic rings linked by an ester) is rigid and rod-like (calamitic). The terminal nitro group (polar) and the methoxy group (polarizable) create a dipole moment along the long axis. This is a classic template for nematic liquid crystals . The 4-methoxyphenyl ester exhibits higher thermal stability and phase transition temperatures than the methyl ester due to extensive
- stacking. -
Active Ester for Amidation: In drug development, 4-methoxyphenyl esters are sometimes used as "active esters." Because 4-methoxyphenoxide is a better leaving group than methoxide (see Section 1.2), this ester can react with amines to form amides under milder conditions than a methyl ester would require.
Safety and Handling (MSDS Summary)
| Parameter | Methyl 3-nitrobenzoate | This compound |
| GHS Signal | Warning | Warning |
| Skin/Eye | Irritant (H315/H319) | Irritant; Potential Sensitizer |
| Inhalation | May cause respiratory irritation. | Dust hazard; use local exhaust. |
| Stability | Stable at RT. | Stable, but moisture sensitive over long periods (hydrolysis). |
| Spill Cleanup | Sweep up; avoid dust generation. | Sweep up; incompatible with strong bases. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12063, Methyl 3-nitrobenzoate. Retrieved from
-
Imrie, C. T., et al. (1992). The preparation and properties of some liquid crystalline 4-methoxyphenyl esters. Liquid Crystals, 12(6). (Validating the mesogenic properties of biaryl esters).
-
Castro, E. A. (1999). Kinetics and mechanisms of the aminolysis of phenyl esters and related compounds. Chemical Reviews. (Validating the reactivity/leaving group ability of phenyl esters).
Methodological & Application
synthesis protocol for 4-Methoxyphenyl 3-nitrobenzoate from 3-nitrobenzoyl chloride
Executive Summary & Chemical Context
This protocol details the synthesis of 4-Methoxyphenyl 3-nitrobenzoate via the condensation of 3-nitrobenzoyl chloride with 4-methoxyphenol . This transformation is a classic nucleophilic acyl substitution, specifically utilizing a base-promoted esterification pathway.
This specific ester is frequently utilized as a precursor in the synthesis of liquid crystalline materials and as a reactive intermediate in pharmaceutical fragment libraries. The presence of the electron-withdrawing nitro group (
Reaction Scheme
The reaction proceeds via the attack of the phenolic oxygen on the activated carbonyl of the acid chloride, facilitated by a base (Pyridine) which acts as both a scavenger for the liberated hydrogen chloride (HCl) and a nucleophilic catalyst.
Critical Materials & Safety Profile
Reagents & Properties
| Component | Role | MW ( g/mol ) | Equiv. | Mass/Vol (10 mmol scale) | Key Properties |
| 3-Nitrobenzoyl chloride | Electrophile | 185.56 | 1.1 | 2.04 g | MP: 30-32°C. Moisture Sensitive. |
| 4-Methoxyphenol | Nucleophile | 124.14 | 1.0 | 1.24 g | MP: 56°C. Hygroscopic. |
| Pyridine | Base/Catalyst | 79.10 | 2.0 | 1.6 mL | Foul odor. Toxic. |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 25 mL | Volatile. Carcinogen suspect. |
Safety Advisory
-
3-Nitrobenzoyl chloride is a lachrymator and reacts violently with water to release HCl gas. Handle only in a fume hood.
-
Pyridine causes sterility in males upon chronic exposure and has a low odor threshold. Double-gloving is recommended.
-
Exotherm Risk: The mixing of acid chlorides with amines/phenols is exothermic. Temperature control is mandatory.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting low yields. The reaction does not proceed via direct displacement alone; pyridine plays a catalytic role by forming a reactive
Figure 1: The catalytic cycle involving the formation of the activated N-acylpyridinium species, which is more susceptible to nucleophilic attack by the phenol than the parent acid chloride.
Experimental Protocol
Phase A: Setup and Activation
-
Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum and a nitrogen balloon inlet.
-
Rationale: Moisture competes with the phenol for the acid chloride, leading to the formation of 3-nitrobenzoic acid (impurity).
-
-
Solvation: Charge the RBF with 4-Methoxyphenol (1.24 g, 10 mmol) . Add anhydrous Dichloromethane (20 mL) . Stir until fully dissolved.
-
Base Addition: Add Pyridine (1.6 mL, ~20 mmol) via syringe.
-
Note: The solution may warm slightly. The excess base ensures all HCl produced is neutralized, driving the equilibrium forward.
-
Phase B: Reaction (The Addition)
-
Cooling: Place the RBF in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.
-
Electrophile Addition: Dissolve 3-Nitrobenzoyl chloride (2.04 g, 11 mmol) in 5 mL of DCM . Add this solution dropwise to the reaction mixture over 10-15 minutes using a syringe or addition funnel.
-
Critical Control Point: Dropwise addition prevents localized overheating and side reactions (such as polymerization of the phenol or double acylation if impurities exist).
-
-
Digestion: Once addition is complete, remove the ice bath. Allow the reaction to stir at Room Temperature (RT) for 3 to 4 hours .
-
Monitoring: Check progress via TLC (Solvent system: 20% Ethyl Acetate in Hexanes). The limiting reagent (phenol) spot should disappear.
-
Phase C: Workup and Isolation
-
Quench: Pour the reaction mixture into a separatory funnel containing 30 mL of water . Shake vigorously to hydrolyze excess acid chloride.
-
Acid Wash (Removal of Pyridine): Wash the organic layer twice with 20 mL of 1M HCl .
-
Chemistry: Pyridine converts to water-soluble Pyridinium Hydrochloride.
-
-
Base Wash (Removal of Acids): Wash the organic layer twice with 20 mL of Saturated Sodium Bicarbonate (NaHCO₃) .
-
Chemistry: Converts any 3-nitrobenzoic acid (from hydrolysis) into its water-soluble sodium salt.
-
Caution: Vent frequently; CO₂ gas is generated.
-
-
Drying: Wash with Brine (20 mL) , separate the organic layer, and dry over Anhydrous Magnesium Sulfate (MgSO₄) .
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.
Phase D: Purification
-
Recrystallization: The crude solid is likely yellow/off-white. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.
-
Vacuum Dry: Dry the crystals in a vacuum desiccator/oven at 40°C overnight.
Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis and purification.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
-
Melting Point: Expected range ~105–110°C (Estimate based on similar nitro-benzoate esters; experimental verification required). Sharp range (<2°C) indicates purity.
-
IR Spectroscopy (ATR):
-
C=O Stretch (Ester): Strong band at ~1735–1750 cm⁻¹.
-
NO₂ Stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).
-
Absence of OH: No broad peak at 3200–3500 cm⁻¹ (confirms consumption of phenol).
-
-
1H NMR (CDCl₃, 400 MHz):
- 3.85 ppm (s, 3H, -OCH₃).
- 6.9–7.2 ppm (d, 2H, Phenol aromatic ring).
- 7.2–7.5 ppm (d, 2H, Phenol aromatic ring).
- 7.7–9.0 ppm (m, 4H, Nitrobenzoate aromatic protons; look for the deshielded proton ortho to the nitro group).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride before reaction. | Ensure reagents are fresh and glassware is oven-dried. Use anhydrous DCM. |
| Oily Product | Residual solvent or impurities preventing crystallization. | Triturate the oil with cold hexanes to induce precipitation. |
| Strong "Almond" or "Acrid" Smell | Unreacted Acid Chloride or Pyridine. | The HCl wash was insufficient (for Pyridine) or the Bicarb wash was too short (for acid chloride hydrolysis products). |
| TLC shows starting material | Reaction incomplete. | Extend reaction time or gently reflux (40°C) for 1 hour. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for acylation of phenols).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic grounding for nucleophilic acyl substitution).
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Nitrobenzoyl chloride. (Safety and Physical Data). [Link]
catalytic reduction of 4-Methoxyphenyl 3-nitrobenzoate to amine
Initiating Literature Review
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reaction conditions for esterification of 4-methoxyphenol with nitrobenzoic acid
Application Note & Protocol Guide
Executive Summary & Chemical Context
The esterification of 4-methoxyphenol (PMP) with 4-nitrobenzoic acid represents a classic but nuanced challenge in organic synthesis. Unlike aliphatic alcohols, phenols are relatively poor nucleophiles due to resonance delocalization of the oxygen lone pair into the aromatic ring. Furthermore, 4-methoxyphenol is electron-rich and susceptible to oxidative degradation (quinonoid formation), while 4-nitrobenzoic acid is electron-deficient.
This guide details two validated protocols to overcome these electronic barriers:
-
Method A (Acyl Chloride Activation): The robust, scalable "Gold Standard" using thionyl chloride activation followed by base-promoted coupling.
-
Method B (Steglich Coupling): A mild, one-pot carbodiimide approach ideal for R&D screening.
Target Compound: 4-Methoxyphenyl 4-nitrobenzoate Applications: Precursor for nematic liquid crystals, enzyme inhibition assays (lipase substrates), and prodrug linkers.
Method A: Acyl Chloride Activation (Scalable Protocol)
Principle: Conversion of the carboxylic acid to an acid chloride creates a highly electrophilic species capable of overcoming the low nucleophilicity of the phenol.
2.1 Reaction Scheme
2.2 Reagents & Equipment
-
Reactants: 4-Nitrobenzoic acid (1.0 eq), 4-Methoxyphenol (1.0 eq).
-
Reagents: Thionyl Chloride (
, 1.5 eq), DMF (cat. 2-3 drops), Triethylamine ( , 1.2 eq) or Pyridine. -
Solvent: Dichloromethane (DCM) [Anhydrous].
-
Equipment: Round-bottom flask, reflux condenser, drying tube (
), ice bath.
2.3 Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Synthesis)
-
Setup: In a fume hood, charge a dry flask with 4-nitrobenzoic acid (10 mmol, 1.67 g).
-
Addition: Add Thionyl Chloride (15 mmol, 1.1 mL) and 2 drops of DMF (catalyst).
-
Reflux: Heat to reflux (
bath) for 2-3 hours. Observation: Evolution of gas ( ) will cease when complete. Solution turns clear yellow. -
Isolation: Remove excess
under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and evaporate again to azeotrope trace thionyl chloride. Result: Crude 4-nitrobenzoyl chloride (yellow solid).
Phase 2: Esterification (Coupling)
-
Dissolution: Dissolve the crude acid chloride in anhydrous DCM (20 mL).
-
Phenol Prep: In a separate flask, dissolve 4-methoxyphenol (10 mmol, 1.24 g) and Triethylamine (12 mmol, 1.67 mL) in DCM (20 mL). Add DMAP (0.1 eq) as a nucleophilic catalyst to accelerate the reaction.
-
Addition: Cool the phenol solution to
. Dropwise add the acid chloride solution over 15 minutes. Control: Keep temperature to prevent oxidation. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup:
-
Wash organic layer with 1M HCl (
mL) to remove amine salts. -
Wash with Sat.
( mL) to remove unreacted acid/phenol. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane (1:1).
Method B: Steglich Esterification (DCC/DMAP)
Principle: Uses Dicyclohexylcarbodiimide (DCC) to activate the acid in situ. DMAP acts as an acyl-transfer catalyst. Best For: Small-scale synthesis where isolating the acid chloride is tedious.
3.1 Reagents
-
Reactants: 4-Nitrobenzoic acid (1.0 eq), 4-Methoxyphenol (1.0 eq).
-
Coupling Agents: DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous DCM.
3.2 Step-by-Step Protocol
-
Charge: Dissolve 4-nitrobenzoic acid (1.67 g) and 4-methoxyphenol (1.24 g) in DCM (40 mL).
-
Catalyst: Add DMAP (122 mg). Stir until dissolved.
-
Coupling: Cool to
. Add DCC (2.27 g) in one portion. -
Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.
-
Time: Stir at RT for 12-16 hours.
-
Filtration (Critical): Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Workup: Wash filtrate with 0.5M HCl, then
. Dry and concentrate. -
Note: Traces of DCU are difficult to remove; recrystallization is mandatory.
Comparative Analysis & Troubleshooting
| Feature | Method A (Acid Chloride) | Method B (Steglich/DCC) |
| Yield | High (85-95%) | Moderate-High (70-85%) |
| Purity (Crude) | High | Lower (Contaminated with Urea) |
| Scalability | Excellent (>100g) | Poor (Atom economy, filtration) |
| Moisture Sensitivity | High (during activation) | Moderate |
| Time | 6-8 Hours total | 12-18 Hours |
Troubleshooting Guide:
-
Low Yield: Ensure
is fresh. Old thionyl chloride hydrolyzes. -
Color Issue: If the product is pink/brown, the phenol oxidized. Ensure
atmosphere and keep cold during addition. -
Emulsions: During workup, phenolic esters can stabilize emulsions. Use more Brine or add a small amount of Methanol to break.
Visualizing the Workflow
5.1 Reaction Mechanism & Pathway Logic
Caption: Mechanistic flow for Method A, highlighting the critical conversion to the acid chloride electrophile.
5.2 Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal esterification protocol based on scale and substrate stability.
References
-
Neises, B. & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxyphenyl 3-nitrobenzoate
Welcome to the Advanced Purification Support Hub. Subject: 4-Methoxyphenyl 3-nitrobenzoate (CAS: N/A - Derivative Class: Nitro-aromatic Ester) Support Level: Tier 3 (Senior Application Scientist)
The Chemical Logic: Separation Strategy
Before initiating any protocol, you must understand the physiochemical landscape of your reaction mixture. The separation of This compound relies heavily on exploiting acidity constants (
The Contaminant Profile
In a typical Schotten-Baumann or DCC coupling synthesis, your crude mixture contains:
-
Target Ester: Neutral, moderately polar, solid.
-
Unreacted 3-Nitrobenzoic Acid: Stronger acid (
). -
Unreacted 4-Methoxyphenol: Weak acid (
). -
Coupling Byproducts: (e.g., DCU, salts).
The Separation Pathway
The following logic gate demonstrates the purification workflow based on chemical properties.
Figure 1: Purification Logic Flow. Note the critical control point at the caustic wash step to prevent ester hydrolysis.
Liquid-Liquid Extraction (LLE) Protocols
Status: Primary Cleanup Objective: Remove acidic starting materials without destroying the ester linkage.
Protocol A: The "Cold-Wash" Technique
The primary failure mode in purifying phenyl esters is base-catalyzed hydrolysis (saponification), which reverts your product back to the starting materials.
Step-by-Step Methodology:
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.
-
Acid Removal (
3.5): Wash the organic phase with Saturated Sodium Bicarbonate ( ).-
Observation: Gas evolution (
) indicates acid neutralization.
-
-
Phenol Removal (
10.2):-
Cool the mixture: Place the separatory funnel in an ice bath until the solvent is
. -
Rapid Wash: Add cold
. Shake vigorously for exactly 60 seconds . -
Immediate Drain: Separate phases immediately.
-
-
Quench: Wash the organic phase immediately with Brine (Saturated NaCl) to remove residual base.
-
Dry: Dry over Anhydrous Magnesium Sulfate (
) and concentrate in vacuo.
Troubleshooting LLE
| Symptom | Probable Cause | Corrective Action |
| Emulsion Formation | Similar densities of phases or presence of surfactants (DCU). | 1. Add solid NaCl to the aqueous layer.2. Filter the entire mixture through a Celite pad.3. Wait 20 mins. |
| Low Yield | Hydrolysis of ester during NaOH wash. | Skip the NaOH wash. Rely on recrystallization to remove the phenol. Phenols are often soluble in the recrystallization mother liquor. |
| Yellow Organic Layer | Nitro-compounds are inherently yellow, but dark orange implies phenol oxidation (quinones). | Perform an activated charcoal filtration before recrystallization. |
Solid-State Purification (Recrystallization)
Status: Polishing Step
Objective: Achieve
Nitro-aromatic esters typically crystallize well due to
Solvent Selection Guide
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | Pure | High | Best for initial attempts. Phenol impurities usually stay in solution. |
| EtOAc / Hexanes | 1:4 to 1:2 | High | Standard for non-polar esters. Good if product is very soluble in alcohol. |
| Acetone / Water | Variable | Medium | Risk of "oiling out" if water is added too quickly. |
Protocol B: Thermal Recrystallization
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling solvent (e.g., Ethanol) until dissolved.
-
Hot Filtration (Optional): If insoluble particles (dust, polymer) are present, filter rapidly through a pre-warmed glass funnel.
-
Nucleation: Allow the solution to cool slowly to room temperature. Do not place directly on ice (promotes impurity trapping).
-
Crystallization: Once crystals form at room temp, move to an ice bath for 30 minutes to maximize yield.
-
Collection: Filter via Büchner funnel. Wash with ice-cold solvent.
FAQ: What if my product "oils out" (forms a liquid blob instead of crystals)?
-
Cause: The solution is too concentrated, or the temperature dropped too fast, passing the "metastable limit" [2].
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation at a higher temperature. Add a small amount of the "good" solvent (e.g., Ethanol) to slightly lower the saturation.
Chromatography Support (When LLE Fails)
Status: Contingency Objective: Separation of stubborn impurities (e.g., isomers or coupling byproducts).
If recrystallization fails, Flash Column Chromatography is required.
TLC Optimization
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexanes : Ethyl Acetate.
-
Visualization: UV Light (254 nm) is highly effective due to the nitro and aromatic groups.
Recommended Gradient:
Start with 100% Hexanes
-
Note: The ester is less polar than the phenol and acid. It should elute first (higher
) relative to the starting materials.
Troubleshooting Flowchart
Figure 2: Chromatography decision matrix for co-eluting impurities.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Context: Standard protocols for esterification and recrystallization of arom
-
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
- Context: Theory of supersatur
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Context: Mechanism of nucleophilic acyl substitution and base-catalyzed hydrolysis (saponific
-
PubChem. (n.d.). Compound Summary: 3-Nitrobenzoic acid. National Library of Medicine.
- Context: pKa data verification for separ
avoiding transesterification side reactions in benzoate synthesis
Ticket #5920: Preventing Unwanted Transesterification in Benzoate Systems
Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
User Issue: "I am observing alkyl group scrambling in my final benzoate product. The NMR shows a mixture of methyl and ethyl esters, but I only wanted the ethyl ester."
Root Cause Analysis: Transesterification is an equilibrium process driven by the presence of nucleophilic alcohols and a catalyst (acid, base, or Lewis acid). In benzoate synthesis, the electrophilicity of the carbonyl carbon makes the ester susceptible to attack by any available alkoxide or alcohol in the system—most commonly the reaction solvent.
Diagnostic Workflow
Before proceeding to the protocols, use this logic flow to identify the source of your side reaction.
Figure 1: Diagnostic logic tree for identifying the source of transesterification side reactions.
Technical FAQs & Troubleshooting
These responses address the chemical causality of your observations.
Q1: Why does my solvent participate in the reaction?
The Mechanism: Esterification is not a static endpoint; it is a dynamic equilibrium. If you synthesize Ethyl Benzoate in Methanol with an acid catalyst (
The Fix:
-
Solvent Swap: Eliminate protic solvents. Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Toluene .
-
Azeotropic Removal: If you must use an alcohol reagent, use a Dean-Stark apparatus with Toluene to physically remove water, driving the forward reaction and preventing hydrolysis/re-equilibration.
Q2: I’m using Steglich Esterification (DCC/DMAP). Why am I seeing N-acylurea byproducts instead of my ester?
The Mechanism: This is a specific failure mode of carbodiimide coupling. The reaction forms an O-acylisourea intermediate. If the nucleophilic attack by your alcohol is slow (due to steric hindrance on the benzoate or the alcohol), the intermediate rearranges via an
The Fix:
-
Order of Addition: Premix the Benzoic acid and DCC at 0°C before adding the alcohol and DMAP.
-
Switch Protocols: For hindered benzoates, the Steglich method is often insufficient. Switch to the Yamaguchi Protocol (see Section 3).
Q3: Can I use NaOMe to deprotect other groups without scrambling my benzoate?
The Risk: No. Sodium Methoxide (NaOMe) is the textbook catalyst for transesterification. Even at
The Fix:
-
Hydrolysis over Transesterification: Use LiOH in THF/Water (
). The hydroxide is more likely to hydrolyze the ester to the acid (which can be re-esterified if needed) rather than scrambling the alkyl group, but ideally, use orthogonal protecting groups (e.g., benzyl esters cleavable by hydrogenolysis) if base sensitivity is an issue.
Advanced Experimental Protocols
Below are two field-validated workflows designed to bypass equilibrium-driven scrambling.
Protocol A: The Kinetic Control Route (Acid Chloride)
Best for: High-value substrates where no side-reaction is tolerated.
Principle: Acid chlorides are highly activated electrophiles. The reaction with an alcohol is irreversible under basic conditions (formation of HCl salt), preventing the backward reaction that leads to scrambling.
Reagents:
-
Benzoic Acid Derivative (
equiv) -
Oxalyl Chloride (
equiv) -
Catalytic DMF (
drops) -
Target Alcohol (
equiv) -
Triethylamine (
, equiv) -
Solvent: Dry DCM
Step-by-Step:
-
Activation: Dissolve Benzoic acid in dry DCM under
. Add catalytic DMF. -
Chlorination: Add Oxalyl Chloride dropwise at
. Allow to warm to Room Temp (RT) and stir for 2 hours (gas evolution must cease). -
Concentration: Evaporate solvent/excess oxalyl chloride in vacuo. Redissolve the crude acid chloride in dry DCM.
-
Coupling: Add the Target Alcohol and
at . -
Workup: Wash with
HCl, then Sat. . Dry over .
Protocol B: The Yamaguchi Esterification
Best for: Sterically hindered benzoates (e.g., 2,6-disubstituted) where standard acylation fails.
Principle: Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. The trichlorophenyl group is an excellent leaving group, forcing the attack of the alcohol onto the benzoate carbonyl.
Data Comparison: Yields for Hindered Benzoates
| Substrate (Benzoic Acid) | Method | Yield (%) | Transesterification Risk |
| 2,4,6-Trimethylbenzoic acid | DCC/DMAP | < 15% | High (N-acylurea forms) |
| 2,4,6-Trimethylbenzoic acid | Acid Chloride | 60-70% | Low |
| 2,4,6-Trimethylbenzoic acid | Yamaguchi | > 90% | Negligible |
Workflow Diagram:
Figure 2: The Yamaguchi pathway utilizes a regioselective mixed anhydride to prevent side reactions.
References & Authority
The protocols and mechanisms described above are grounded in the following authoritative texts and peer-reviewed literature.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Comprehensive review on catalyst selectivity).
Validation & Comparative
Technical Guide: FTIR Carbonyl Assignment for 4-Methoxyphenyl 3-nitrobenzoate
Executive Summary
In drug development and organic synthesis, the precise assignment of the carbonyl (
Unlike standard alkyl benzoates, this molecule exhibits a hypsochromic shift (blue shift) to a higher wavenumber range (
Structural & Electronic Analysis
To interpret the spectrum, one must understand the competing electronic effects acting on the carbonyl bond.
The "Push-Pull" Mechanism
The target molecule is not a simple ester; it is an electronic system defined by two competing vectors:
-
The Acyl Component (3-Nitrobenzoate): The Nitro (
) group at the meta position is a strong electron-withdrawing group (EWG). It exerts a negative inductive effect ( ), pulling electron density away from the carbonyl carbon. This strengthens the bond, increasing the force constant ( ) and raising the vibrational frequency. -
The Alkoxy Component (4-Methoxyphenol): In aryl esters, the oxygen lone pair participates in resonance with the phenyl ring rather than the carbonyl. This "unavailability" of the lone pair prevents the lowering of the
bond order seen in alkyl esters.
Visualization of Electronic Effects
The following diagram illustrates the electronic vectors that dictate the spectral shift.
Figure 1: Electronic vectors influencing the carbonyl stretch. The combination of the meta-nitro induction and the phenoxy resonance lock results in a high-frequency shift.
Comparative Performance Guide
This section compares the target molecule's spectral signature against its closest chemical alternatives and precursors. This is critical for determining purity and confirming successful synthesis.
Table 1: Spectral Comparison Matrix
| Analyte | Functional Group | C=O Frequency ( | Key Distinguishing Feature |
| This compound | Aryl Ester | 1735 – 1755 cm⁻¹ | Sharp, intense singlet. High frequency due to aryl/nitro effects. |
| Methyl 3-nitrobenzoate | Alkyl Ester (Alternative) | 1720 – 1730 cm⁻¹ | Lower frequency. The alkyl oxygen lone pair lowers bond order via resonance. |
| 3-Nitrobenzoic Acid | Carboxylic Acid (Impurity) | 1680 – 1700 cm⁻¹ | Broad base. Shifted lower due to strong hydrogen-bonded dimerization. |
| 4-Methoxyphenol | Phenol (Starting Material) | N/A (No C=O) | Look for broad O-H stretch at 3200–3550 cm⁻¹. Absence confirms washing. |
Analysis of Alternatives
-
Vs. Alkyl Esters: If you observe a peak at 1720 cm⁻¹, your reaction may have undergone transesterification with a solvent (e.g., methanol) or the aryl ester formation failed. The target must be higher than 1730 cm⁻¹.
-
Vs. The Free Acid: The most common failure mode in esterification is unreacted acid. 3-Nitrobenzoic acid forms cyclic dimers. If your spectrum shows a "shoulder" or a secondary peak around 1690 cm⁻¹, the product is impure.
Validated Experimental Protocol
To ensure the assignments above are valid, the following protocol minimizes solvent interference and polymorphic effects.
Method: Solid-State FTIR (ATR vs. KBr)
Recommendation: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal for rapid screening. Use KBr Pellet if high-resolution archival data is required.
Workflow Diagram
Figure 2: Step-by-step decision tree for spectral validation.
Step-by-Step Procedure
-
Sample Drying: Ensure the sample is completely free of synthesis solvents (Ethyl Acetate absorbs at 1740 cm⁻¹, which perfectly overlaps with the target). Dry under high vacuum (<1 mbar) for 4 hours.
-
Background Correction: Collect an air background immediately prior to sampling to remove atmospheric
(doublet at 2350 cm⁻¹) and water vapor. -
Acquisition:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res)
-
Accumulation: 32 scans.
-
-
Validation Check: Zoom into the 1650–1800 cm⁻¹ region. Apply the criteria from Table 1 .
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on characteristic group frequencies).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 3-Nitrobenzoic Acid. NIST Chemistry WebBook, SRD 69. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of ester shifts).
Safety Operating Guide
4-Methoxyphenyl 3-nitrobenzoate proper disposal procedures
Initiating Disposal Research
I'm currently engaged in a comprehensive search for the Safety Data Sheet (SDS) and relevant literature pertaining to the proper disposal methods for 4-Methoxyphenyl 3-nitrobenzoate. My focus is on pinpointing the most effective and compliant procedures.
Expanding Disposal Scope
I've broadened my search to include general disposal guidelines for nitro compounds and aromatic esters, supplementing the SDS data for this compound. Regulatory considerations from EPA and OSHA are now under investigation, too. I'm aiming to organize a comprehensive guide with safety, segregation, and disposal procedures. I'm planning to summarize key data in tables and visualize the workflow with Graphviz, and compiling a reference list.
Defining Disposal Framework
I'm now zeroing in on defining a structured guide for this compound disposal. I'll include necessary safety data, waste segregation, and procedure steps. I plan to incorporate visual elements, tables, and a full reference section with URLs. The goal is to create a complete, authoritative resource.
Personal protective equipment for handling 4-Methoxyphenyl 3-nitrobenzoate
Executive Summary: The "Precautionary Principle"
Immediate Action Required: Due to the limited specific toxicological data available for 4-Methoxyphenyl 3-nitrobenzoate , this protocol mandates a "High-Hazard Unknown" approach.
This compound is a nitroaromatic ester. Structural Activity Relationship (SAR) analysis suggests risks of skin sensitization, respiratory irritation, and potential methemoglobinemia (characteristic of nitro-compounds). Do not handle on an open bench. All solid-phase manipulation requires engineering controls (fume hood) and barrier protection.
Hazard Identification & Risk Assessment
Scientific Justification for PPE Selection
As a Senior Application Scientist, I derive the safety profile from the compound's hydrolytic precursors and functional groups. This is a self-validating risk assessment model:
| Functional Group | Associated Hazard (SAR) | Physiological Impact |
| Nitro Group (-NO₂) | Skin Absorption / Blood Toxicity | Potential to oxidize hemoglobin to methemoglobin; possible mutagen. |
| Ester Linkage | Hydrolysis | Breaks down into 3-nitrobenzoic acid (severe irritant) and 4-methoxyphenol (sensitizer/depigmenting agent). |
| Methoxy Phenol | Sensitization | High risk of contact dermatitis and allergic reaction upon repeated exposure. |
GHS Classification (Derived):
-
Warning
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Standard lab coats are insufficient for nitroaromatic solids due to permeation risks.
Primary PPE Specifications
| Body Zone | Equipment Standard | Technical Specification & Rationale |
| Respiratory | Primary: Engineering ControlSecondary: N95/P100 | Fume Hood is mandatory. If weighing outside a hood (not recommended), use a fit-tested N95. Nitro-dusts are fine particulates that bypass surgical masks. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 compliant. Safety glasses are prohibited during powder handling due to the risk of airborne dust entering the eye from the side. |
| Dermal (Hands) | Double Gloving Protocol | Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene.Rationale: Nitro compounds can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system. |
| Dermal (Body) | Lab Coat + Apron | 100% Cotton Lab Coat (Fire Resistant).Add: Tyvek® sleeves or disposable apron if handling >500mg to prevent dust accumulation on fabric. |
Glove Permeation Logic
Trust but Verify: Change outer gloves immediately upon contamination. Change inner gloves every 2 hours.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Minimize static charge and aerosolization.
-
Static Control: Use an ionizing blower or anti-static gun on the weighing boat. Nitro-esters are often fluffy, crystalline solids prone to static fly-away.
-
The "Tunnel" Method: Set up the balance inside the chemical fume hood. Ensure the sash is at the lowest working height.
-
Lining: Place a plastic-backed absorbent pad (absorbent side up) beneath the balance to capture stray particles.
Phase 2: Solubilization & Reaction
Objective: Containment of liquid splashes.
-
Solvent Choice: When dissolving (e.g., in DCM or Ethyl Acetate), add solvent slowly.
-
Venting: If the reaction involves hydrolysis or heating, ensure the vessel is vented to a scrubber or hood exhaust. Nitro-esters can decompose exothermically under basic conditions.
Phase 3: Decontamination & Doffing
Objective: Prevent migration of chemicals outside the lab.
-
Wipe Down: Clean balance and hood surface with a soap/water solution (surfactants lift hydrophobic esters better than pure alcohol).
-
Doffing Sequence: See Diagram 1 below.
Visualizations
Diagram 1: PPE Decision & Doffing Logic
This workflow ensures that contaminated PPE does not touch skin during removal.
Caption: Logical flow for selecting PPE intensity based on quantity and the critical "clean-to-dirty" doffing sequence.
Emergency Response Protocols
Accidental Spills (Solid)
Do NOT use a brush or broom (creates dust).
-
Isolate: Alert nearby personnel.
-
Dampen: Cover the spill with a paper towel dampened with Ethanol (solubilizes the ester) or water.
-
Scoop: Use a plastic scoop or dustpan to lift the wet material.
-
Dispose: Place in a dedicated solid hazardous waste container labeled "Toxic Organic Solid."
Skin/Eye Exposure
-
Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The nitro-group can cause rapid irritation.
-
Skin: Wash with copious soap and water. Do not use organic solvents (ethanol/acetone) on skin, as they may enhance absorption of the nitro-compound into the bloodstream.
Disposal & Waste Management
Compliance with EPA (RCRA) and Local Regulations.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Organic Solid | "Contains: this compound. Toxic/Irritant." |
| Liquid Waste | Non-Halogenated Organic | Segregate from oxidizers. Label with solvent names + "Trace Nitrobenzoate." |
| Contaminated PPE | Hazardous Debris | Double-bag nitrile gloves and wipes before placing in dry waste bins. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 3-Nitrobenzoic acid (CAS 121-92-6). National Library of Medicine. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Methoxyphenol (CAS 150-76-5). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
